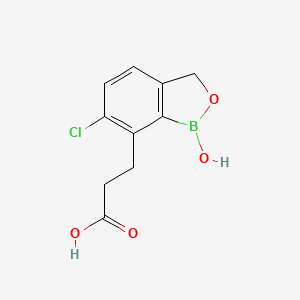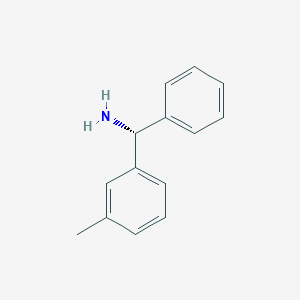![molecular formula C22H15N3O3S B13147201 1-Amino-4-[(1,3-benzothiazol-2-yl)amino]-2-methoxyanthracene-9,10-dione CAS No. 62593-05-9](/img/structure/B13147201.png)
1-Amino-4-[(1,3-benzothiazol-2-yl)amino]-2-methoxyanthracene-9,10-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Amino-4-[(1,3-benzothiazol-2-yl)amino]-2-methoxyanthracene-9,10-dione is a complex organic compound that belongs to the anthraquinone family. This compound is characterized by the presence of an anthracene-9,10-dione core, substituted with an amino group at position 1, a methoxy group at position 2, and a benzothiazol-2-ylamino group at position 4. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry, organic synthesis, and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-4-[(1,3-benzothiazol-2-yl)amino]-2-methoxyanthracene-9,10-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Anthraquinone Core: The anthraquinone core can be synthesized through the Friedel-Crafts acylation of anthracene with phthalic anhydride, followed by oxidation to yield anthraquinone.
Introduction of the Methoxy Group: The methoxy group can be introduced through a nucleophilic substitution reaction using methanol and a suitable leaving group, such as a halide.
Amination: The amino group can be introduced through a nucleophilic substitution reaction using ammonia or an amine.
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the condensation of 2-aminobenzenethiol with a suitable aldehyde or ketone.
Coupling Reaction: The final step involves the coupling of the benzothiazole derivative with the anthraquinone derivative through an amination reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of catalysts, alternative solvents, and optimized reaction conditions such as temperature, pressure, and reaction time.
化学反应分析
Types of Reactions
1-Amino-4-[(1,3-benzothiazol-2-yl)amino]-2-methoxyanthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield hydroquinones or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the amino and methoxy groups.
Condensation: The compound can participate in condensation reactions to form larger, more complex molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents include halides, acids, and bases.
Condensation: Common reagents include aldehydes, ketones, and acids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can yield hydroquinones. Substitution reactions can yield various substituted derivatives, and condensation reactions can yield larger, more complex molecules.
科学研究应用
1-Amino-4-[(1,3-benzothiazol-2-yl)amino]-2-methoxyanthracene-9,10-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Organic Synthesis: The compound is used as an intermediate in the synthesis of other complex organic molecules.
Material Science: The compound is studied for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: The compound is used in various biological assays to study its effects on cellular processes and pathways.
作用机制
The mechanism of action of 1-Amino-4-[(1,3-benzothiazol-2-yl)amino]-2-methoxyanthracene-9,10-dione depends on its specific application. In medicinal chemistry, the compound may exert its effects through the following mechanisms:
Molecular Targets: The compound may target specific proteins, enzymes, or receptors involved in disease processes.
Pathways Involved: The compound may modulate specific cellular pathways, such as apoptosis, cell cycle regulation, or signal transduction pathways.
相似化合物的比较
1-Amino-4-[(1,3-benzothiazol-2-yl)amino]-2-methoxyanthracene-9,10-dione can be compared with other similar compounds, such as:
1-Amino-4-[(1,3-benzothiazol-2-yl)amino]anthracene-9,10-dione: This compound lacks the methoxy group at position 2, which may affect its chemical reactivity and biological activity.
1-Amino-4-[(1,3-benzothiazol-2-yl)amino]-2-hydroxyanthracene-9,10-dione: This compound has a hydroxy group instead of a methoxy group at position 2, which may affect its solubility and reactivity.
1-Amino-4-[(1,3-benzothiazol-2-yl)amino]-2-chloroanthracene-9,10-dione: This compound has a chloro group instead of a methoxy group at position 2, which may affect its chemical reactivity and biological activity.
The unique structure of this compound, particularly the presence of the methoxy group, may confer specific properties that make it distinct from these similar compounds.
属性
CAS 编号 |
62593-05-9 |
|---|---|
分子式 |
C22H15N3O3S |
分子量 |
401.4 g/mol |
IUPAC 名称 |
1-amino-4-(1,3-benzothiazol-2-ylamino)-2-methoxyanthracene-9,10-dione |
InChI |
InChI=1S/C22H15N3O3S/c1-28-15-10-14(25-22-24-13-8-4-5-9-16(13)29-22)17-18(19(15)23)21(27)12-7-3-2-6-11(12)20(17)26/h2-10H,23H2,1H3,(H,24,25) |
InChI 键 |
SQCHFFCVGKABEQ-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C2=C(C(=C1)NC3=NC4=CC=CC=C4S3)C(=O)C5=CC=CC=C5C2=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


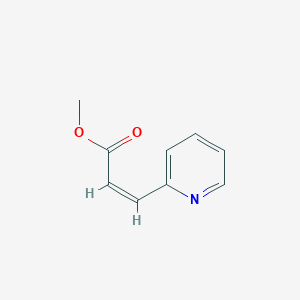


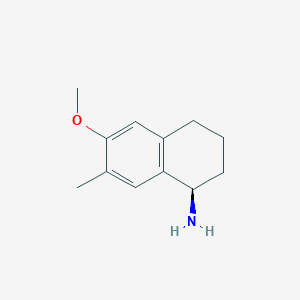

![1-Amino-2-methoxy-4-[(1,3-thiazol-2-yl)amino]anthracene-9,10-dione](/img/structure/B13147141.png)
![2,6-Dimethyl-4H-furo[3,2-c]pyran-4-one](/img/structure/B13147143.png)
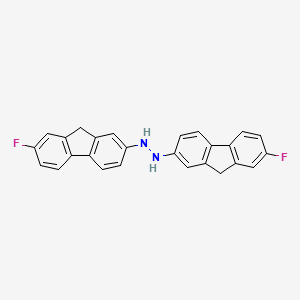
![[1,1'-Biphenyl]-2,2'-diol, 3,3'-bis(1,1-dimethylethyl)-5,5'-dimethyl-](/img/structure/B13147166.png)
